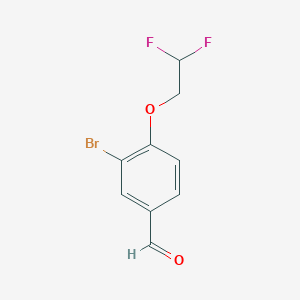

3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde

Description

Contextual Significance of Halogenated Benzaldehydes in Chemical Synthesis

Importance of Bromine as a Functional Handle

The bromine atom in an organic molecule, often referred to as a "bromo group," is a highly significant functional group in synthetic organic chemistry. fiveable.me Its presence provides a "functional handle" that allows for a variety of subsequent chemical transformations. The carbon-bromine (C-Br) bond is a common and reactive functional group. wikipedia.org Due to the difference in electronegativity between bromine and carbon, the carbon atom is electron-deficient, making it susceptible to attack by nucleophiles. wikipedia.org

This reactivity makes organobromine compounds excellent substrates for numerous reactions:

Nucleophilic Substitution and Elimination: The bromide ion is a good leaving group, facilitating reactions where it is replaced by other functional groups. fiveable.meyoutube.com

Cross-Coupling Reactions: Brominated aromatics are key participants in powerful carbon-carbon and carbon-heteroatom bond-forming reactions, such as Suzuki, Heck, and Buchwald-Hartwig couplings. These reactions are cornerstones of modern organic synthesis.

Grignard Reagent Formation: Organobromides can react with magnesium to form Grignard reagents, which are potent carbon nucleophiles used to create new carbon-carbon bonds.

Bromination is therefore one of the most vital transformations in organic synthesis, allowing for the strategic introduction of a reactive site into a molecule. nih.gov

Role of Benzaldehyde (B42025) Moiety in Organic Transformations

Benzaldehyde is the simplest aromatic aldehyde and a cornerstone of industrial organic synthesis. wikipedia.orgnbinno.com The aldehyde group (–CHO) is a highly versatile functional group, capable of undergoing a wide range of chemical reactions. nbinno.com This reactivity makes benzaldehyde and its derivatives indispensable intermediates.

Key transformations involving the benzaldehyde moiety include:

Oxidation: The aldehyde can be easily oxidized to form a carboxylic acid (in this case, a benzoic acid derivative), a common functional group in many biologically active molecules. wikipedia.orgnbinno.commdpi.com

Reduction: The aldehyde can be reduced to a primary alcohol (a benzyl alcohol derivative), another important synthetic intermediate. wikipedia.orgnbinno.com

Nucleophilic Addition: The carbonyl carbon of the aldehyde is electrophilic and readily undergoes addition reactions with nucleophiles, a fundamental step in forming new C-C bonds and other functional groups. nbinno.com

Condensation Reactions: Benzaldehydes are common substrates in reactions like the Wittig reaction (to form alkenes), aldol (B89426) condensations, and the formation of imines and Schiff bases.

Deformylative Halogenation: In some advanced synthetic methods, the aldehyde group itself can be replaced by a halogen, demonstrating the transformative potential of this functional group. nih.gov

The benzaldehyde moiety is thus a gateway to a vast number of molecular architectures, making it a critical component in the synthesis of pharmaceuticals, fragrances, dyes, and agrochemicals. nbinno.com

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C9H7BrF2O2 |

|---|---|

Molecular Weight |

265.05 g/mol |

IUPAC Name |

3-bromo-4-(2,2-difluoroethoxy)benzaldehyde |

InChI |

InChI=1S/C9H7BrF2O2/c10-7-3-6(4-13)1-2-8(7)14-5-9(11)12/h1-4,9H,5H2 |

InChI Key |

IDAKYTSFUOGKRF-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=C(C=C1C=O)Br)OCC(F)F |

Origin of Product |

United States |

Strategic Incorporation of Fluoroethoxy Moieties in Advanced Chemical Structures

The introduction of fluorine into organic molecules is a powerful strategy in modern chemistry, particularly in drug design and materials science. lew.roresearchgate.net The unique properties of the fluorine atom can dramatically alter the physicochemical and biological properties of a parent compound. lew.roresearchgate.net

Overview of Fluorine Chemistry in Synthetic Design

Fluorine is the most electronegative element, and the carbon-fluorine (C-F) bond is the strongest single bond in organic chemistry. lew.ronih.gov This imparts exceptional thermal and oxidative stability to fluorinated compounds. lew.ro

Key impacts of incorporating fluorine include:

Enhanced Metabolic Stability: The strength of the C-F bond can block sites of metabolic oxidation, increasing the half-life of a drug in the body. mt.comnih.gov

Increased Lipophilicity: Fluorine substitution can increase a molecule's ability to pass through cell membranes, improving its bioavailability. mt.com

Altered Acidity/Basicity: The strong electron-withdrawing nature of fluorine can significantly alter the pKa of nearby functional groups, which can affect a drug's binding to its target.

Conformational Changes: Due to its small size (similar to hydrogen), fluorine can be substituted for hydrogen without significant steric hindrance, yet its electronic effects can influence the molecule's preferred shape. lew.ro

Today, it is estimated that 30-50% of all pharmaceuticals contain fluorine, highlighting the profound impact of organofluorine chemistry on medicine. lew.ro

Peculiarities of the 2,2-Difluoroethoxy Group in Aromatic Systems

The 2,2-difluoroethoxy group (–OCH₂CF₂H) is a specific type of fluoroalkyl ether moiety that imparts unique properties to an aromatic system. While closely related to more common groups like trifluoromethoxy (–OCF₃) and difluoromethoxy (–OCHF₂), it has its own distinct characteristics.

The two fluorine atoms on the terminal carbon make the group strongly electron-withdrawing due to the inductive effect. This has several consequences for the aromatic ring to which it is attached:

Electronic Modulation: It deactivates the aromatic ring towards electrophilic aromatic substitution and influences the regioselectivity of such reactions.

Lipophilicity and Solubility: The difluoroethoxy group can fine-tune the lipophilicity of a molecule, which is a critical parameter for drug absorption and distribution.

Hydrogen Bonding: The hydrogen atom on the difluoromethyl group is slightly acidic and can potentially act as a weak hydrogen bond donor, which could be significant in molecular recognition and binding to biological targets.

Metabolic Resistance: Like other fluorinated groups, it is generally resistant to metabolic degradation, contributing to a longer biological half-life.

The strategic incorporation of groups like 2,2-difluoroethoxy is a sophisticated approach used by medicinal chemists to optimize the pharmacological profile of lead compounds.

Genesis and Evolution of the Research Landscape Surrounding the Compound

Retrosynthetic Analysis and Key Disconnection Strategies

Retrosynthetic analysis provides a logical framework for devising synthetic routes by breaking down the target molecule into simpler, commercially available precursors. For this compound, three primary disconnection strategies are considered.

Routes Pertaining to Bromination of the Aromatic Ring

A highly convergent and common strategy involves the late-stage bromination of the aromatic ring. The key disconnection is the C-Br bond at the 3-position. This retrosynthetic step leads to the precursor 4-(2,2-difluoroethoxy)benzaldehyde (B2893467) .

Target Molecule: this compound

Disconnection: C-Br bond

Precursor: 4-(2,2-difluoroethoxy)benzaldehyde

The forward reaction for this strategy is an electrophilic aromatic substitution, specifically, the bromination of the precursor. The existing 4-(2,2-difluoroethoxy) group is an ortho-, para-directing activator, while the aldehyde group is a meta-directing deactivator. The combined directing effects favor the substitution of bromine at the position ortho to the powerful activating alkoxy group and meta to the aldehyde group, which corresponds to the desired 3-position.

Strategies for Introducing the 2,2-Difluoroethoxy Substituent

This approach focuses on the formation of the ether linkage as a key step. The disconnection is made at the C-O bond of the difluoroethoxy group. This leads to 3-bromo-4-hydroxybenzaldehyde and a suitable 2,2-difluoroethylating agent.

Target Molecule: this compound

Disconnection: Aryl-O bond

Precursors: 3-bromo-4-hydroxybenzaldehyde and a 2,2-difluoroethyl electrophile (e.g., 2,2-difluoroethyl tosylate or 1-bromo-2,2-difluoroethane).

The corresponding forward reaction is typically a Williamson ether synthesis. This involves the deprotonation of the hydroxyl group of 3-bromo-4-hydroxybenzaldehyde to form a phenoxide, which then acts as a nucleophile to displace a leaving group from the 2,2-difluoroethylating agent. This route is often preferred due to the ready availability of substituted hydroxybenzaldehydes.

Classical and Modern Synthetic Routes

Based on the retrosynthetic strategies, several synthetic routes have been developed. The most prominent and practical routes involve either the bromination of a benzaldehyde (B42025) precursor or the etherification of a brominated phenol.

Bromination Protocols for Benzaldehyde Precursors

This route begins with the synthesis of the key intermediate, 4-(2,2-difluoroethoxy)benzaldehyde. This precursor is typically prepared from the commercially available 4-hydroxybenzaldehyde (B117250) . The synthesis involves a Williamson ether synthesis where 4-hydroxybenzaldehyde is reacted with a 2,2-difluoroethylating agent, such as 2,2-difluoroethyl tosylate, in the presence of a base like potassium carbonate.

A reported synthesis involves reacting 4-hydroxybenzaldehyde with 1,1-difluoro-2-iodoethane (B1580631) in a solvent such as N,N-dimethylformamide (DMF) with potassium carbonate as the base. The reaction mixture is heated to achieve the desired O-alkylation, yielding 4-(2,2-difluoroethoxy)benzaldehyde.

Electrophilic Aromatic Bromination Techniques

Once 4-(2,2-difluoroethoxy)benzaldehyde is obtained, the subsequent step is the regioselective bromination at the 3-position. The 4-alkoxy group is a strong activating group and directs electrophiles to the ortho and para positions. Since the para position is blocked by the aldehyde, bromination occurs exclusively at one of the ortho positions (positions 3 or 5). The aldehyde group, being a deactivator, directs to the meta position, which reinforces substitution at position 3 (and 5).

A specific method for the synthesis of this compound involves dissolving 4-(2,2-difluoroethoxy)benzaldehyde in a suitable solvent, such as a mixture of sulfuric acid and water. A brominating agent, like N-bromosuccinimide (NBS), is then added portion-wise at a controlled temperature, typically around 0-5°C. The reaction is stirred for a period to ensure complete bromination before being worked up by quenching with water and extracting the product with an organic solvent. This method has been reported to produce the desired product in high yield.

The table below summarizes various conditions for the electrophilic bromination of substituted benzaldehydes, which are analogous to the bromination of 4-(2,2-difluoroethoxy)benzaldehyde.

| Substrate | Brominating Agent | Solvent/Catalyst | Temperature (°C) | Yield (%) |

|---|---|---|---|---|

| 4-fluorobenzaldehyde | Bromine | Oleum, Iodine, Zinc Bromide | 25-45 | >90 |

| 4-fluorobenzaldehyde | NaBr/HCl/NaOCl | Dichloromethane/Water | 20-25 | 91.9 |

| 4-hydroxybenzaldehyde | Bromine | Chloroform (B151607) | 0 | 65-75 |

| 4-hydroxybenzaldehyde | Bromine | Methyl Chloride | 0-60 | 70-80 |

| 4-ethoxybenzaldehyde | N-bromosuccinimide (NBS) | Iron/Aluminum Chloride | Not specified | Not specified |

Directed Ortho-Metalation and Halogenation Approaches

A key strategy for the regioselective synthesis of polysubstituted aromatic compounds is Directed ortho-Metalation (DoM). wikipedia.org This method allows for the introduction of an electrophile, such as a halogen, specifically at the position ortho to a directing metalation group (DMG). wikipedia.orgorganic-chemistry.org In the context of synthesizing this compound, this approach would typically start with a precursor like 4-(2,2-difluoroethoxy)benzaldehyde.

The DoM process involves the deprotonation of the aromatic ring at the position adjacent to the DMG by a strong base, typically an organolithium reagent like n-butyllithium (n-BuLi). wikipedia.orgbaranlab.org The heteroatom within the DMG coordinates to the lithium ion, increasing the acidity of the nearby ortho-protons and directing the deprotonation to that site. organic-chemistry.orgbaranlab.org This forms a highly reactive aryllithium intermediate. wikipedia.org Subsequent quenching of this intermediate with an electrophilic bromine source, such as N-Bromosuccinimide (NBS) or molecular bromine (Br₂), introduces the bromine atom at the desired 3-position.

The ether oxygen of the 2,2-difluoroethoxy group can act as a DMG, guiding the lithiation to the ortho position. The strength of various groups to direct metalation has been studied, with ether groups being effective. organic-chemistry.org

Table 1: Directed Ortho-Metalation and Bromination

| Step | Reactant | Reagents | Intermediate/Product | Purpose |

|---|---|---|---|---|

| 1. Metalation | 4-(2,2-difluoroethoxy)benzaldehyde | n-BuLi, THF, -78 °C | 3-Lithio-4-(2,2-difluoroethoxy)benzaldehyde | Regioselective deprotonation ortho to the ether group. |

| 2. Halogenation | 3-Lithio-4-(2,2-difluoroethoxy)benzaldehyde | N-Bromosuccinimide (NBS) or Br₂ | This compound | Introduction of the bromine atom. |

Etherification Reactions for 2,2-Difluoroethoxy Group Introduction

The introduction of the 2,2-difluoroethoxy side chain is a critical step that can be achieved through several etherification methods. The choice of method often depends on the nature of the precursor molecule.

Williamson Ether Synthesis Variants Utilizing 2,2-Difluoroethanol (B47519) Derivatives

The Williamson ether synthesis is a widely used and versatile method for preparing ethers. masterorganicchemistry.com It involves the reaction of an alkoxide with a primary alkyl halide or other substrate with a good leaving group through an Sₙ2 (bimolecular nucleophilic substitution) mechanism. masterorganicchemistry.comwikipedia.org

For the synthesis of this compound, this reaction would utilize 3-bromo-4-hydroxybenzaldehyde as the starting material. The phenolic hydroxyl group is first deprotonated by a suitable base, such as sodium hydride (NaH) or potassium carbonate (K₂CO₃), to form the corresponding phenoxide. youtube.com This phenoxide anion then acts as a nucleophile, attacking a 2,2-difluoroethyl derivative that contains a good leaving group. wikipedia.org Suitable electrophiles include 2,2-difluoroethyl tosylate, 2,2-difluoroethyl mesylate, or 1-bromo-2,2-difluoroethane. The reaction proceeds via a backside attack, displacing the leaving group to form the desired ether linkage. youtube.com

Table 2: Williamson Ether Synthesis

| Reactants | Reagents | Product | Reaction Type |

|---|

Nucleophilic Aromatic Substitution (SNAr) Strategies (if applicable to precursors)

Nucleophilic aromatic substitution (SₙAr) provides an alternative route for forming the aryl ether bond. This reaction is distinct from electrophilic aromatic substitution and requires an aromatic ring that is electron-deficient. libretexts.org The SₙAr mechanism is facilitated by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to a good leaving group, typically a halide. oup.comchemistrysteps.com

A plausible SₙAr strategy for this synthesis would start with a precursor like 3-bromo-4-fluorobenzaldehyde. In this molecule, the fluorine atom serves as the leaving group. The aldehyde and bromine substituents act as electron-withdrawing groups, activating the ring for nucleophilic attack. masterorganicchemistry.com The reaction proceeds by the attack of a nucleophile, in this case, the alkoxide of 2,2-difluoroethanol (formed by reacting 2,2-difluoroethanol with a base like sodium hydride), on the carbon atom bearing the fluorine. libretexts.org This initial addition step forms a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. wikipedia.org In the subsequent elimination step, the leaving group (fluoride) is expelled, restoring the aromaticity of the ring and yielding the final ether product. chemistrysteps.com

Table 3: Nucleophilic Aromatic Substitution (SNAr)

| Precursor | Nucleophile | Conditions | Product |

|---|---|---|---|

| 3-Bromo-4-fluorobenzaldehyde | Sodium 2,2-difluoroethoxide | Polar aprotic solvent (e.g., DMF, DMSO) | This compound |

Formylation Reactions for Aldehyde Generation

If the synthetic strategy involves creating the aldehyde functionality on a pre-existing substituted benzene (B151609) ring, several formylation reactions can be employed. These methods introduce a -CHO group onto the aromatic ring.

Reimer-Tiemann Reaction and its Modifications

The Reimer-Tiemann reaction is a method for the ortho-formylation of phenols. The classical reaction uses chloroform (CHCl₃) and a strong base, like sodium hydroxide, to generate dichlorocarbene (B158193) (:CCl₂) as the electrophilic species. The phenoxide attacks the dichlorocarbene, and after a series of steps and hydrolysis, an ortho-hydroxybenzaldehyde is formed.

Applying this to a precursor like 2-bromo-1-(2,2-difluoroethoxy)phenol is theoretically possible. However, the Reimer-Tiemann reaction is known for often producing modest yields and can also lead to the formation of para isomers. The electronic and steric effects of the bromo and difluoroethoxy groups would influence the regioselectivity of the formylation. Given the nature of the reaction, it is generally best suited for activated, electron-rich phenolic substrates.

Vilsmeier-Haack Formylation of Activated Arenes

The Vilsmeier-Haack reaction is a more versatile and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds. organic-chemistry.orgijpcbs.com The reaction utilizes a substituted formamide, most commonly N,N-dimethylformamide (DMF), and an acid chloride, such as phosphorus oxychloride (POCl₃) or oxalyl chloride. jk-sci.com These reagents react in situ to form an electrophilic iminium salt known as the Vilsmeier reagent. cambridge.orgchemistrysteps.com

This electrophile then attacks the activated aromatic ring in a manner similar to other electrophilic aromatic substitution reactions. jk-sci.com For this synthesis, the starting material would be 2-bromo-1-(2,2-difluoroethoxy)benzene. The 2,2-difluoroethoxy group is an ortho, para-director. The Vilsmeier reagent, being a relatively weak electrophile, preferentially reacts with highly activated rings. chemistrysteps.com The reaction would likely yield a mixture of isomers, with the major product depending on the directing effects and steric hindrance of the existing substituents. Subsequent aqueous workup hydrolyzes the intermediate iminium salt to generate the final aldehyde. organic-chemistry.org

Table 4: Vilsmeier-Haack Formylation

| Reactant | Reagents | Product | Reaction Type |

|---|

Oxidation of Benzylic Alcohols to Aldehydes

A primary method for the synthesis of this compound involves the oxidation of its corresponding benzylic alcohol, (3-Bromo-4-(2,2-difluoroethoxy)phenyl)methanol. This transformation is a cornerstone of organic synthesis, and various reagents and conditions can be employed to achieve this conversion with high efficiency and selectivity.

The selective oxidation of a primary benzylic alcohol to an aldehyde requires careful control to prevent over-oxidation to the carboxylic acid. A range of modern oxidation protocols are available that are both mild and effective. For instance, methods utilizing gaseous nitrogen dioxide have been shown to quantitatively oxidize benzylic alcohols to pure aromatic aldehydes. nih.gov These reactions are often sustainable, as the gaseous byproducts can be converted to nitric acid, minimizing waste. nih.gov

Other contemporary methods for the oxidation of alcohols employ environmentally benign oxidants such as molecular oxygen or hydrogen peroxide, often in the presence of a catalyst. researchgate.net These "green" oxidants are advantageous as they are readily available and produce water as the primary byproduct. researchgate.net For sensitive substrates, controlling the chemoselectivity of the oxidation is crucial. Catalyst-free aerobic photooxidation, where the reaction is driven by visible light in a specific solvent like dimethylsulfoxide (DMSO), can prevent undesired over-oxidation. rsc.org

Catalytic and Green Chemistry Approaches in Synthesis

The principles of green chemistry are increasingly integral to the development of synthetic routes for compounds like this compound. These approaches aim to reduce waste, minimize the use of hazardous substances, and improve energy efficiency.

The synthesis of precursors to this compound can be efficiently achieved through transition metal-catalyzed coupling reactions. The Suzuki-Miyaura coupling, a palladium-catalyzed reaction between an organoboron compound and an organic halide, is a powerful tool for forming carbon-carbon bonds. youtube.com This reaction is instrumental in constructing the substituted aromatic ring system of the target molecule or its precursors. nih.gov

For example, a suitably substituted aryl halide can be coupled with a boronic acid or ester to introduce specific functionalities. benthamdirect.comeurekaselect.com The versatility of the Suzuki-Miyaura reaction allows for the assembly of complex molecular architectures from simpler, more readily available starting materials. researchgate.net Different palladium catalysts and reaction conditions can be employed to optimize the yield and purity of the desired products. benthamdirect.comeurekaselect.com For instance, systems like palladium acetate (B1210297) with tri(o-tolyl)phosphine or tetrakis(triphenylphosphine)palladium (B116648) with a suitable base are commonly used. eurekaselect.com

A key aspect of green chemistry is the replacement of volatile and toxic organic solvents with more environmentally friendly alternatives. mdpi.com Water is an ideal green solvent, and its use in organic synthesis is a growing area of research. nih.gov Ionic liquids, which are salts that are liquid at low temperatures, are also considered green solvents due to their low vapor pressure and potential for recyclability. researchgate.net The choice of solvent can significantly impact the efficiency and environmental footprint of a synthesis. For instance, dimethylsulfoxide (DMSO) has been shown to control chemoselectivity in certain photooxidation reactions. rsc.org

The use of benign oxidizing agents like oxygen and hydrogen peroxide is another cornerstone of green alcohol oxidation. researchgate.netresearchgate.net These reagents are preferable to traditional stoichiometric oxidants like chromium-based reagents, which are toxic and generate significant waste. researchgate.net

Achieving high yield and purity is a critical goal in any synthetic process. The optimization of reaction conditions plays a pivotal role in reaching this objective. Factors such as temperature, reaction time, catalyst loading, and the choice of base and solvent can all be fine-tuned to maximize the production of the desired compound.

For instance, in Suzuki-Miyaura coupling reactions, the choice of the palladium catalyst, the base (e.g., cesium carbonate, tripotassium phosphate), and the solvent system (e.g., dimethylformamide, toluene, dimethoxyethane) can dramatically influence the outcome of the reaction. benthamdirect.comeurekaselect.com Following the progress of the reaction using techniques like thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) allows for real-time adjustments and determination of the optimal reaction endpoint. benthamdirect.com Careful optimization ensures that the synthesis is both efficient and cost-effective, leading to a high-quality final product.

Sonochemistry, the application of ultrasound to chemical reactions, has emerged as a valuable tool in green synthesis. tandfonline.comnih.gov Ultrasonic irradiation can significantly accelerate reaction rates, often leading to higher yields and shorter reaction times compared to conventional methods. nih.govresearchgate.net The physical phenomenon responsible for this rate enhancement is acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid. researchgate.net

In the context of synthesizing aromatic aldehydes, ultrasound has been used in conjunction with green oxidants like hydrogen peroxide to improve both the yield and selectivity of the reaction. researchgate.net The use of ultrasound can also facilitate reactions under solvent-free conditions, further enhancing the green credentials of the synthetic protocol. tandfonline.comksu.edu.sa This technique represents a promising avenue for the efficient and environmentally benign synthesis of this compound and related compounds.

Reactivity and Chemical Transformations of this compound

The chemical reactivity of this compound is characterized by two primary reactive sites: the aldehyde functional group and the bromine atom attached to the aromatic ring. This dual reactivity allows for a wide range of chemical transformations, making it a versatile intermediate in organic synthesis. The aldehyde moiety is susceptible to nucleophilic addition, oxidation, reduction, and condensation reactions, while the bromo substituent provides a handle for palladium-catalyzed cross-coupling reactions to form new carbon-carbon and carbon-heteroatom bonds.

Advanced Spectroscopic Characterization for Structural Elucidation and Purity Assessment

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for elucidating the precise arrangement of atoms within a molecule. By analyzing the behavior of atomic nuclei in a magnetic field, detailed information about the chemical environment, connectivity, and spatial relationships of atoms can be obtained.

The ¹H NMR spectrum of 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde is expected to exhibit distinct signals corresponding to the aromatic protons, the aldehyde proton, and the protons of the 2,2-difluoroethoxy group. The electron-withdrawing nature of the bromine atom, the aldehyde group, and the difluoroethoxy group influences the chemical shifts of the aromatic protons, causing them to appear in the downfield region of the spectrum.

The aldehyde proton is anticipated to be the most deshielded, appearing as a singlet at approximately 9.8-10.0 ppm. The aromatic protons will present a characteristic splitting pattern. The proton at the C2 position is expected to appear as a doublet, while the proton at the C6 position should appear as a doublet of doublets, and the proton at the C5 position as a doublet. The protons of the ethoxy group will also show characteristic signals. The methylene (B1212753) protons adjacent to the two fluorine atoms are expected to appear as a triplet of doublets due to coupling with both the fluorine atoms and the other methylene protons. The terminal methyl protons would likely appear as a triplet.

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| CHO | 9.85 | s | - |

| H-2 | 8.05 | d | 2.2 |

| H-6 | 7.80 | dd | 8.7, 2.2 |

| H-5 | 7.15 | d | 8.7 |

| OCH₂CF₂H | 4.40 | t | 14.0 |

| OCH₂CF₂H | 6.20 | tt | 54.0, 3.0 |

Note: Predicted values are based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary.

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give rise to a distinct signal. The carbonyl carbon of the aldehyde group is characteristically found far downfield, typically in the range of 190-200 ppm. The aromatic carbons will appear in the region of 110-160 ppm, with their specific chemical shifts influenced by the attached substituents. The carbon atom bonded to the bromine will be observed at a characteristic chemical shift. The carbons of the difluoroethoxy group will also be readily identifiable. The carbon atom bonded to the two fluorine atoms is expected to appear as a triplet due to C-F coupling.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C=O | 191.0 |

| C-4 | 158.5 |

| C-1 | 132.0 |

| C-6 | 131.5 |

| C-2 | 129.0 |

| C-3 | 115.0 |

| C-5 | 114.0 |

| OCH₂CF₂H | 115.5 (t, J ≈ 240 Hz) |

| OCH₂CF₂H | 67.0 (t, J ≈ 25 Hz) |

Note: Predicted values are based on the analysis of structurally similar compounds and established NMR principles. 't' denotes a triplet due to carbon-fluorine coupling. Actual experimental values may vary.

¹⁹F NMR spectroscopy is a powerful technique for the direct observation of fluorine atoms in a molecule. For this compound, the two fluorine atoms of the difluoroethoxy group are chemically equivalent and are expected to produce a single signal in the ¹⁹F NMR spectrum. This signal's chemical shift will be characteristic of a difluoromethyl group attached to an ether oxygen. Furthermore, this signal will be split into a triplet due to coupling with the two adjacent protons of the methylene group.

Predicted ¹⁹F NMR Data:

| Fluorine Assignment | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| OCH₂CF₂H | -125.0 | t | 14.0 |

Note: Predicted values are relative to a standard reference (e.g., CFCl₃) and are based on typical values for similar functional groups. 't' denotes a triplet due to fluorine-proton coupling. Actual experimental values may vary.

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning the signals observed in 1D NMR spectra by revealing correlations between different nuclei.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other. For instance, it would confirm the coupling between the aromatic protons H-5 and H-6, and between the protons of the difluoroethoxy group.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates proton signals with the signals of the carbon atoms to which they are directly attached. It would be used to definitively assign the signals for each CH group in the molecule, such as connecting the aromatic proton signals to their corresponding aromatic carbon signals.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight and elemental composition of a compound.

High-resolution mass spectrometry (HRMS) provides a very precise measurement of the mass of a molecule, allowing for the determination of its elemental formula. The presence of bromine, with its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), would result in two major molecular ion peaks of nearly equal intensity, separated by two mass units. This isotopic signature is a definitive indicator of the presence of a single bromine atom in the molecule.

Predicted HRMS Data:

| Ion | Calculated Exact Mass (m/z) |

| [C₉H₇⁷⁹BrF₂O₂ + H]⁺ | 264.9675 |

| [C₉H₇⁸¹BrF₂O₂ + H]⁺ | 266.9655 |

The experimentally determined exact mass from HRMS would be compared to the calculated theoretical mass. A close match (typically within 5 ppm) would provide strong evidence for the proposed elemental composition of C₉H₇BrF₂O₂.

Fragmentation Pattern Analysis for Structural Confirmation

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. In the context of structural elucidation, electron ionization (EI) mass spectrometry provides a reproducible fragmentation pattern that serves as a molecular fingerprint. While specific experimental data for this compound is not publicly available, its fragmentation pattern can be predicted based on established principles for aromatic aldehydes and halogenated compounds. miamioh.eduwhitman.edulibretexts.org

The molecular ion peak (M⁺) is expected to appear as a doublet with a 1:1 intensity ratio, which is characteristic of compounds containing a single bromine atom (isotopes ⁷⁹Br and ⁸¹Br). The primary fragmentation pathways for aromatic aldehydes typically involve cleavages adjacent to the carbonyl group and the aromatic ring. jove.comyoutube.com

Key predicted fragmentation events include:

Loss of a hydrogen radical (M-1): Alpha-cleavage of the aldehydic proton results in the formation of a highly stable benzoyl cation [M-H]⁺. This is often a very prominent peak in the spectra of aromatic aldehydes. miamioh.edu

Loss of the formyl radical (M-29): Cleavage of the C-C bond between the benzene (B151609) ring and the carbonyl group leads to the loss of the CHO radical, producing a bromodifluoroethoxyphenyl cation [M-CHO]⁺. libretexts.org

Cleavage of the ether bond: Fragmentation can occur at the C-O ether linkage, leading to ions corresponding to the bromobenzaldehyde moiety or the difluoroethoxy group.

Fragmentation of the difluoroethoxy side chain: The side chain itself can undergo fragmentation, such as the loss of a CHF₂ radical.

These predicted fragmentation patterns provide a roadmap for confirming the molecular structure of this compound upon experimental analysis.

Table 1: Predicted Mass Spectrometry Fragmentation for this compound

| Predicted m/z | Corresponding Ion Fragment | Fragmentation Pathway |

|---|---|---|

| 264/266 | [C₉H₇BrF₂O₂]⁺ | Molecular Ion (M⁺) |

| 263/265 | [C₉H₆BrF₂O₂]⁺ | Loss of H radical (M-1) |

| 235/237 | [C₈H₆BrF₂O]⁺ | Loss of CHO radical (M-29) |

| 185/187 | [C₇H₄BrO]⁺ | Cleavage and loss of C₂H₃F₂O |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an indispensable tool for identifying the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. utdallas.edu The IR spectrum of this compound is expected to display a series of characteristic absorption bands corresponding to its constituent parts. uniroma1.itvscht.cz

The key diagnostic absorptions anticipated are:

Aromatic C-H Stretch: A band or series of bands appearing just above 3000 cm⁻¹, typical for C-H bonds on a benzene ring. orgchemboulder.com

Aldehyde C-H Stretch: A distinctive pair of weak to medium bands is expected around 2830-2695 cm⁻¹. The band near 2720 cm⁻¹ is particularly diagnostic for an aldehyde functional group. openstax.orgorgchemboulder.com

Carbonyl (C=O) Stretch: Due to conjugation with the aromatic ring, the strong C=O stretching vibration is predicted to appear at a lower wavenumber than a saturated aldehyde, likely in the range of 1710-1685 cm⁻¹. openstax.orglibretexts.org

Aromatic C=C Stretch: Medium to weak intensity bands in the 1600-1450 cm⁻¹ region are characteristic of the carbon-carbon stretching vibrations within the benzene ring. libretexts.org

Ether C-O Stretch: The aryl-alkyl ether linkage should produce a strong absorption in the fingerprint region, typically around 1250 cm⁻¹.

C-F Stretch: The presence of the two fluorine atoms will give rise to very strong, distinct absorption bands, typically in the 1200-1000 cm⁻¹ range. libretexts.org

C-Br Stretch: The vibration of the carbon-bromine bond is expected in the lower frequency region of the fingerprint region, typically between 690-515 cm⁻¹. orgchemboulder.com

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

| Wavenumber Range (cm⁻¹) | Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3100-3000 | Medium-Weak | C-H Stretch | Aromatic Ring |

| 2830-2695 | Medium-Weak | C-H Stretch | Aldehyde |

| 1710-1685 | Strong | C=O Stretch | Conjugated Aldehyde |

| 1600-1585 | Medium | C=C Stretch (in-ring) | Aromatic Ring |

| 1500-1400 | Medium | C=C Stretch (in-ring) | Aromatic Ring |

| 1320-1000 | Strong | C-O Stretch | Aryl Ether |

| 1200-1000 | Very Strong | C-F Stretch | Difluoroalkane |

Raman Spectroscopy for Vibrational Analysis

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, serving as a valuable complement to IR spectroscopy. While IR activity depends on a change in dipole moment, Raman activity depends on a change in polarizability. This often means that symmetric, less polar bonds produce strong Raman signals. ias.ac.inroyalsocietypublishing.org

For this compound, the following Raman shifts would be anticipated:

Aromatic Ring Vibrations: The symmetric "ring breathing" mode of the substituted benzene ring is expected to produce a particularly strong and sharp signal. Other C=C stretching modes within the ring (around 1600 cm⁻¹) will also be Raman active. ias.ac.in

Aldehyde C=O Stretch: The carbonyl stretch (around 1700-1685 cm⁻¹) will be observable, though its intensity relative to other bands may differ from the IR spectrum.

C-Br and C-F Vibrations: The stretches for these halogen bonds will be present in the low-frequency region of the spectrum and can be useful for structural confirmation. researchgate.net

The analysis of both IR and Raman spectra provides a more complete picture of the vibrational modes of the molecule, aiding in a definitive structural assignment.

Table 3: Predicted Raman Shifts for this compound

| Raman Shift Range (cm⁻¹) | Predicted Intensity | Vibration Type | Functional Group |

|---|---|---|---|

| 3100-3000 | Medium | Aromatic C-H Stretch | Aromatic Ring |

| 1700-1685 | Medium | C=O Stretch | Conjugated Aldehyde |

| ~1600 | Strong | Aromatic C=C Stretch | Aromatic Ring |

| ~1000 | Strong | Aromatic Ring Breathing | Aromatic Ring |

| 700-500 | Medium | C-Br Stretch | Aryl Bromide |

X-ray Crystallography for Solid-State Structure Determination (if single crystals are obtained)

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. The primary prerequisite for this technique is the ability to grow a high-quality single crystal of the compound. nih.gov

Should single crystals of this compound be obtained, a crystallographic analysis would provide unambiguous data on:

Molecular Confirmation: It would confirm the atomic connectivity and constitution of the molecule, leaving no doubt as to its identity.

Bond Lengths and Angles: Precise measurements of all bond lengths and angles would be determined, offering insight into the electronic effects of the various substituents on the benzaldehyde (B42025) framework.

Conformation: The analysis would reveal the preferred conformation of the difluoroethoxy side chain relative to the plane of the benzene ring.

Intermolecular Interactions: It would elucidate the packing of molecules within the crystal lattice, revealing non-covalent interactions such as halogen bonding (involving the bromine atom), C-H···O hydrogen bonds, or π-π stacking interactions between aromatic rings. These interactions are crucial for understanding the solid-state properties of the material. rsc.org

Table 4: Compound Names Mentioned

| Compound Name |

|---|

| This compound |

Computational and Theoretical Studies on 3 Bromo 4 2,2 Difluoroethoxy Benzaldehyde

Quantum Chemical Calculations

Density Functional Theory (DFT) for Geometry Optimization and Electronic Structure

No published studies detailing DFT-based geometry optimization or electronic structure analysis for 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde are available.

HOMO-LUMO Analysis and Molecular Orbital Theory

There are no reports on the HOMO-LUMO gap or molecular orbital characteristics of this compound.

Electrostatic Potential Surface (EPS) Mapping

The electrostatic potential surface of this compound has not been computationally mapped or analyzed in the available literature.

Conformational Analysis and Energy Landscapes

No research has been found that investigates the conformational isomers and energy landscapes of this compound.

Reaction Mechanism Studies

Computational Modeling of Key Synthetic Steps

There is no available research that provides computational models for the synthetic routes to this compound.

Role of 3 Bromo 4 2,2 Difluoroethoxy Benzaldehyde As a Building Block in Complex Chemical Synthesis

Precursor for Advanced Aromatic and Heterocyclic Compounds

The inherent reactivity of 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde makes it a valuable precursor for a wide range of advanced aromatic and heterocyclic structures. The aldehyde group serves as a versatile handle for various chemical transformations, including reductive aminations, Wittig reactions, and condensations, to form new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of numerous biologically active heterocycles.

For instance, the aldehyde functionality can readily undergo condensation reactions with amines, hydrazines, and other nucleophiles to construct a variety of heterocyclic rings, such as imidazoles, pyrazoles, and pyridines. The presence of the bromo substituent provides a site for subsequent cross-coupling reactions, enabling the introduction of additional complexity and diversity to the molecular scaffold.

Scaffold for Diversity-Oriented Synthesis

Diversity-oriented synthesis (DOS) aims to create structurally diverse collections of molecules to explore new areas of chemical space and identify novel biological probes and drug leads. This compound is an ideal scaffold for DOS due to its multiple reactive sites that can be independently addressed.

Starting from this central building block, chemists can employ a branching synthesis strategy. For example, the aldehyde can be transformed into a variety of functional groups, while the bromo position can participate in a range of palladium-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. This combinatorial approach allows for the rapid generation of a large library of analogs with diverse substituents and stereochemistry, all originating from a common core structure.

Intermediate in the Preparation of High-Value Organic Molecules

The unique combination of functional groups in this compound positions it as a key intermediate in the multi-step synthesis of high-value organic molecules, particularly within the pharmaceutical and agrochemical industries.

Construction of Fluorinated Aromatic Rings

The difluoroethoxy group is a critical pharmacophore in modern drug design, often introduced to enhance metabolic stability, lipophilicity, and binding affinity. By using this compound as a starting material, this desirable fluorinated moiety is pre-installed in the molecular framework. Subsequent chemical manipulations can then be performed on the aldehyde and bromo positions to build up the target molecule, ensuring the retention of the crucial difluoroethoxy group.

Formation of Poly-substituted Aryl Derivatives

The synthesis of highly substituted aromatic compounds is a significant challenge in organic chemistry. The strategic positioning of the three functional groups on the benzaldehyde (B42025) ring provides a clear and controlled pathway to access such molecules. A typical synthetic sequence might involve:

Modification of the aldehyde: Conversion to an alcohol, an alkene, or participation in a cyclization reaction.

Cross-coupling at the bromo position: Introduction of an aryl, alkyl, or other functional group via a palladium-catalyzed reaction.

This stepwise approach allows for the precise installation of multiple, distinct substituents around the aromatic ring, leading to the creation of complex and functionally rich molecules that would be difficult to access through other synthetic routes.

Strategic Component in Analog Library Generation

In drug discovery and development, the generation of analog libraries around a "hit" compound is crucial for optimizing its biological activity, selectivity, and pharmacokinetic properties. This compound is a strategic component in this process, particularly for generating libraries of compounds containing a fluorinated ether linkage.

By utilizing parallel synthesis techniques, a core structure derived from this benzaldehyde can be rapidly functionalized with a wide array of building blocks. The aldehyde can be reacted with a diverse set of amines for reductive amination, while the bromo position can be coupled with a variety of boronic acids or other organometallic reagents. This high-throughput approach enables the efficient exploration of the structure-activity relationship (SAR) and the identification of lead candidates with improved therapeutic potential.

Below is an interactive table summarizing the potential transformations and resulting compound classes from this compound:

| Functional Group | Reaction Type | Reagents | Resulting Functional Group/Compound Class |

| Aldehyde | Reductive Amination | Amine, Reducing Agent (e.g., NaBH(OAc)₃) | Secondary/Tertiary Amines |

| Aldehyde | Wittig Reaction | Phosphonium Ylide | Alkenes |

| Aldehyde | Grignard Reaction | Grignard Reagent (R-MgBr) | Secondary Alcohols |

| Aldehyde | Condensation | Hydrazine, Hydroxylamine | Hydrazones, Oximes, Heterocycles |

| Bromo | Suzuki Coupling | Boronic Acid, Pd Catalyst | Biaryls |

| Bromo | Sonogashira Coupling | Terminal Alkyne, Pd/Cu Catalysts | Aryl Alkynes |

| Bromo | Buchwald-Hartwig Amination | Amine, Pd Catalyst | Aryl Amines |

| Bromo | Heck Reaction | Alkene, Pd Catalyst | Substituted Alkenes |

This strategic building block continues to empower chemists to push the boundaries of molecular design and synthesis, facilitating the discovery of next-generation pharmaceuticals and advanced materials.

Future Research Directions

Development of Novel and More Efficient Synthetic Pathways

Currently, the synthesis of 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde would likely proceed through a multi-step sequence, potentially starting with the etherification of a suitably protected 4-hydroxybenzaldehyde (B117250) derivative, followed by bromination. A plausible synthetic route could involve the initial synthesis of 4-(2,2-difluoroethoxy)benzaldehyde (B2893467), which can then be subjected to electrophilic bromination.

Future research could focus on developing more convergent and efficient synthetic strategies. This could include:

Catalytic Methods: Exploring novel catalytic systems for the bromination step to enhance regioselectivity and minimize the formation of byproducts. The use of catalysts could also allow for milder reaction conditions, making the process more environmentally friendly.

One-Pot Procedures: Designing a one-pot synthesis where multiple transformations are carried out in a single reaction vessel. This would streamline the synthesis, reduce waste, and lower costs.

A comparison of a potential current synthetic approach and a proposed novel pathway is presented in Table 1.

Table 1: Comparison of Potential Synthetic Pathways

| Feature | Potential Current Pathway | Proposed Novel Pathway |

|---|---|---|

| Starting Material | 4-Hydroxybenzaldehyde | 3-Bromobenzaldehyde derivative |

| Key Steps | Etherification, Bromination | Late-stage difluoroethoxylation |

| Potential Advantages | Utilizes readily available starting materials | Potentially fewer steps, improved overall efficiency |

| Potential Challenges | Regioselectivity in bromination | Development of a novel late-stage functionalization method |

Exploration of Undiscovered Reactivity Profiles

The interplay of the aldehyde, bromine, and difluoroethoxy substituents could lead to unique and unexplored reactivity. Future research should aim to systematically investigate the chemical behavior of this compound in a variety of transformations.

Key areas for exploration include:

Cross-Coupling Reactions: The bromine atom serves as an excellent handle for various palladium-catalyzed cross-coupling reactions, such as Suzuki, Stille, and Sonogashira couplings. These reactions would allow for the introduction of a wide range of substituents at the 3-position, leading to a diverse library of novel compounds.

Reactions of the Aldehyde Group: The reactivity of the aldehyde group can be exploited in numerous ways, including Wittig reactions, aldol (B89426) condensations, and reductive aminations. The electronic effect of the adjacent difluoroethoxy and bromo groups may influence the reactivity of the aldehyde, a phenomenon that warrants detailed investigation.

Ortho-Lithiation: The potential for directed ortho-lithiation, guided by the difluoroethoxy group, could be explored to introduce substituents at the 5-position, further expanding the synthetic utility of this scaffold.

Integration into Flow Chemistry and Automated Synthesis Platforms

The translation of synthetic routes from traditional batch processes to continuous flow chemistry offers numerous advantages, including improved safety, scalability, and reproducibility. Future research could focus on adapting the synthesis of this compound and its derivatives to flow chemistry platforms.

This would involve:

Development of Flow-Compatible Reactions: Optimizing reaction conditions (temperature, pressure, residence time) for each synthetic step to be compatible with a continuous flow setup.

In-line Purification: Integrating in-line purification techniques to isolate the desired products without the need for traditional workup and chromatography.

Automated Synthesis: Utilizing automated synthesis platforms to rapidly generate a library of derivatives based on the this compound scaffold for screening in various applications.

Advanced Computational Studies for Predictive Synthesis and Reactivity

Computational chemistry can provide valuable insights into the electronic structure, properties, and reactivity of molecules. Advanced computational studies on this compound could be employed to:

Predict Reaction Outcomes: Use Density Functional Theory (DFT) calculations to model reaction pathways and predict the feasibility and selectivity of various chemical transformations. This can help in the rational design of experiments and reduce the amount of empirical optimization required.

Elucidate Reaction Mechanisms: Investigate the mechanisms of key reactions to gain a deeper understanding of the factors that control reactivity and selectivity.

Correlate Structure with Properties: Perform quantitative structure-property relationship (QSPR) studies to correlate the structural features of derivatives with their potential properties, aiding in the design of new molecules with desired characteristics.

Computational studies on substituted benzaldehydes have been used to understand rotational barriers and the effects of substituents on their electronic properties. Similar studies on this specific compound could provide valuable predictive data.

Investigation of Material Science Applications (excluding biological activities)

Future research in this area could explore:

Liquid Crystals: Synthesizing derivatives of this compound and investigating their liquid crystalline properties. The polarity and shape of the molecule could be tuned to achieve desired mesophases and electro-optical properties.

Polymers and Organic Materials: Using the aldehyde and bromo functionalities as handles to incorporate this molecule into novel polymers or organic electronic materials. The fluorine content could impart desirable properties such as thermal stability and altered electronic characteristics.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 3-Bromo-4-(2,2-difluoroethoxy)benzaldehyde?

- Methodology : The compound is typically synthesized via nucleophilic substitution. A common method involves reacting 3-bromo-4-hydroxybenzaldehyde with 2,2-difluoroethyl bromide in the presence of a base (e.g., K₂CO₃) and a polar aprotic solvent (e.g., DMF) under reflux .

- Reaction Conditions :

| Starting Material | Reagent | Solvent | Temperature | Reaction Time |

|---|---|---|---|---|

| 3-Bromo-4-hydroxybenzaldehyde | 2,2-Difluoroethyl bromide | DMF | 80–100°C | 12–24 hours |

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of the difluoroethoxy group. Purification via column chromatography (hexane/ethyl acetate) is recommended .

Q. Which analytical techniques are critical for characterizing this compound?

- Structural Confirmation :

- NMR : ¹H/¹³C NMR to verify the aldehyde proton (~10 ppm), bromine-substituted aromatic protons, and difluoroethoxy (–OCH₂CF₂H) signals .

- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z 279.95) and collision cross-section (CCS) data for conformational analysis .

- Purity Assessment : HPLC with UV detection (λ = 254 nm) to monitor impurities, especially residual starting materials .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize by-products like dehalogenation or over-alkylation?

- Parameter Optimization :

- Base Selection : Use weaker bases (e.g., Cs₂CO₃) instead of K₂CO₃ to reduce side reactions.

- Temperature Control : Lower temperatures (60–70°C) slow competing reactions while maintaining yield .

- Solvent Effects : Replace DMF with acetonitrile to reduce polarity and stabilize intermediates .

Q. What mechanistic insights explain the reactivity of the difluoroethoxy group in cross-coupling reactions?

- Electrophilic Character : The electron-withdrawing –CF₂H group enhances the electrophilicity of the adjacent aromatic ring, facilitating Suzuki-Miyaura couplings with boronic acids .

- Steric Effects : The difluoroethoxy group’s bulkiness may hinder meta-substitution, favoring para-functionalization in subsequent reactions .

- Experimental Validation : Use DFT calculations to map electron density distributions and predict regioselectivity .

Q. How does this compound interact with biological targets, such as enzymes involved in fibrosis or cancer?

- Hypothesized Mechanisms : Structural analogs (e.g., 3-Bromo-4-(cyclopropylmethoxy)benzaldehyde) inhibit TGF-β1-induced Smad2/3 phosphorylation, suggesting potential antifibrotic activity .

- Validation Strategies :

- In Vitro Assays : Treat TGF-β1-stimulated fibroblasts and quantify collagen deposition via Western blot.

- Pathway Analysis : Use siRNA knockdown to confirm Smad-dependent effects .

Q. How can contradictions in spectroscopic data between synthetic batches be resolved?

- Root Cause Analysis :

- Isomer Formation : Check for regioisomers (e.g., 5-bromo vs. 3-bromo substitution) via 2D NMR (NOESY).

- Solvent Artifacts : Ensure deuterated solvents (e.g., CDCl₃) are free from moisture to avoid aldehyde hydrate formation .

Safety and Handling

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.